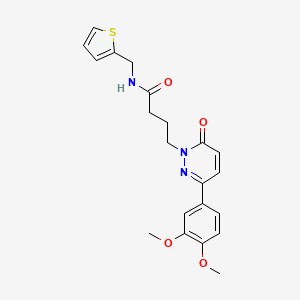

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWIQGWWORPXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine core and methoxy-substituted phenyl groups, which contribute to its pharmacological profile.

The molecular formula of this compound is , with a molecular weight of approximately 439.47 g/mol. The compound exhibits properties such as:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, which can lead to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. Additionally, the compound's ability to modulate immune cell activity suggests potential applications in autoimmune diseases.

Case Studies

- Asthma Models : In murine models of asthma, administration of this compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues. These findings indicate its potential as a therapeutic agent for asthma management.

- Rheumatoid Arthritis : In a study involving collagen-induced arthritis in rats, treatment with the compound led to significant reductions in joint swelling and pain. Histological analysis showed decreased synovial inflammation and cartilage degradation, supporting its use in treating rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridazine core and substitution patterns on the phenyl groups significantly influence biological activity. For example, compounds with additional methoxy groups on the phenyl ring exhibited enhanced PDE4 inhibitory activity compared to their counterparts with fewer substituents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)acetamide | Structure | PDE4 Inhibitor |

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole | Structure | Alpha1-Adrenergic Receptor Affinity |

| 1-(4-substituted phenyl)-3-[4-substituted piperazino(piperidino)]propan-1-ol | Structure | Adenosine Deaminase Inhibition |

Comparison with Similar Compounds

Core Modifications :

- 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a): Features a methyl group at position 6 and a 4-(methylthio)benzyl substituent at position 4 of the pyridazinone ring.

- N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) : Incorporates a bromophenyl acetamide side chain, which may improve binding affinity to hydrophobic enzyme pockets.

Side Chain Variations :

- The target compound’s thiophen-2-ylmethyl butanamide side chain differs from the acetamide or ethanethioamide groups in analogs like 8a–c and 9.

Spectroscopic Characterization

All analogs were characterized via ¹H NMR, IR, and mass spectrometry. For example:

- Compound 5a : ¹H NMR showed δ 2.35 (s, 3H, CH₃) and δ 7.25–7.30 (m, aromatic protons).

- Compound 8c : ¹H NMR displayed δ 3.80 (s, 3H, OCH₃) and δ 7.45–7.60 (m, thiophene protons).

The target compound’s 3,4-dimethoxyphenyl group would likely exhibit distinct aromatic splitting patterns (δ 6.8–7.1) and methoxy signals (δ ~3.85).

Data Table: Comparative Analysis of Pyridazinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.